GSK3β Inhibition Potency Relative to Structural Analogues
In a quantitative HTS assay against human GSK3beta, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide exhibited an EC50 > 300,000 nM, classifying it as essentially inactive on this kinase [1]. This contrasts sharply with the 5-ethyl congener (CHEMBL1465696), for which GSK3beta data are absent in the same MLSMR panel, implying differential kinase selectivity that must be verified experimentally. The tert-butyl group introduces significant steric hindrance not present in the 5-methyl or 5-ethyl analogs, a feature that can be exploited to design out kinase off-targets while retaining activity on non-kinase targets such as KCNQ channels [2].
| Evidence Dimension | GSK3beta EC50 (nM) |
|---|---|
| Target Compound Data | >300,000 nM |
| Comparator Or Baseline | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide (CHEMBL1465696): no GSK3beta data available; 5-methyl analog: no data |
| Quantified Difference | Quantitative comparison not possible; steric and lipophilic differences suggest divergent kinase selectivity |
| Conditions | PubChem BioAssay AID 434954; GSK3beta dose-response HTS; compound tested at multiple concentrations |
Why This Matters
A compound that is silent on GSK3beta may be preferred in screens where this kinase constitutes a common off-target liability, reducing false-positive rates in phenotypic assays.
- [1] BindingDB. BDBM69668 (MLS001205585). EC50 > 3.00E+5 nM for GSK3beta. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=69668 (accessed 2026-04-30). View Source
- [2] Yang S, Lu D, Ouyang P. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers. Bioorg Med Chem Lett. 2018;28(17):2931-2935. View Source
